4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid is a complex organic compound notable for its intricate structure, which includes multiple aromatic rings and various functional groups. This compound is characterized by its potential applications in scientific research, particularly in chemistry and biology.
The compound can be synthesized from commercially available precursors, including 4-hydroxybenzoic acid and derivatives of 2,5-dimethylphenyl. Its molecular formula is with a molecular weight of approximately 586.7 g/mol.
This compound belongs to the class of polyphenolic compounds and can be classified as a benzoic acid derivative due to the presence of carboxylic acid and hydroxyl functional groups. Its structural complexity makes it an interesting subject for various chemical studies.
The synthesis of 4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are employed to ensure high purity levels of the final product.
The molecular structure of 4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid features a complex arrangement of aromatic rings:
InChI=1S/C38H34O6/c1-19-13-31(21(3)11-29(19)25-7-9-27(37(41)42)35(39)17-25)33-15-24(6)34(16-23(33)5)32-14-20(2)30(12-22(32)4)26-8-10-28(38(43)44)36(40)18-26/h7-18,39-40H,1-6H3,(H,41,42)(H,43,44).The compound exhibits a high degree of symmetry due to its multiple phenolic structures. This symmetry can influence its chemical reactivity and interactions with biological systems.
The compound undergoes various chemical reactions including:
Common reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bromine or nitrating agents for substitution reactions .
The mechanisms through which 4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid exerts its effects include:
The compound is expected to be solid at room temperature due to its complex structure and high molecular weight.
Key properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance could provide further insights into its physical characteristics .
The compound has diverse applications in scientific research:
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8